Product packaging for Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-(Cat. No.:CAS No. 1263281-74-8)

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-

Cat. No.: B15131768
CAS No.: 1263281-74-8
M. Wt: 190.28 g/mol
InChI Key: MFRGBTHJWLOYNM-UHFFFAOYSA-N
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Description

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B15131768 Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- CAS No. 1263281-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1263281-74-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-3-yl)aniline

InChI

InChI=1S/C12H18N2/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9,13H2,1H3

InChI Key

MFRGBTHJWLOYNM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies

Stereoselective and Regioselective Synthesis of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical agents. nih.gov Consequently, the development of stereoselective methods for the synthesis of substituted pyrrolidines is of significant interest in organic chemistry. mdpi.com

Asymmetric Construction of the Pyrrolidine Ring System

The asymmetric synthesis of the pyrrolidine ring can be achieved through various catalytic methods, ensuring high enantiomeric purity of the final product. One powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org This method allows for the creation of multiple stereocenters in a single step with a high degree of control. For instance, the reaction of an imino ester with a suitable alkene in the presence of a chiral catalyst can yield densely substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.org

Another effective strategy involves the use of chiral auxiliaries. For example, enantiomerically pure 2,5-disubstituted pyrrolidines can be synthesized starting from readily available chiral pool materials like pyroglutamic acid. acs.org The synthesis often involves key steps such as diastereoselective additions of Grignard reagents to chiral imines. acs.org Furthermore, asymmetric palladium-catalyzed carboamination reactions have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from achiral starting materials. nih.gov

Table 1: Asymmetric Synthesis of Pyrrolidine Derivatives

Method Catalyst/Auxiliary Key Features Ref.
1,3-Dipolar Cycloaddition Chiral Metal Complexes High regio- and diastereoselectivity acs.org
Chiral Pool Synthesis Pyroglutamic Acid Utilizes naturally occurring chirality acs.org
Asymmetric Carboamination Chiral Palladium Catalysts Good yields and enantioselectivities nih.gov

Functionalization Strategies for the Pyrrolidine Nucleus

Once the pyrrolidine ring is constructed, its further functionalization is often necessary to introduce desired substituents. Redox-neutral α-functionalization of pyrrolidines provides a direct method for introducing aryl groups at the α-position. rsc.orgrsc.org This can be achieved using an oxidizing agent and a suitable nucleophile. For instance, the direct arylation of pyrrolidine at the α-position can be accomplished in a one-pot reaction. rsc.org

Palladium-catalyzed C(sp³)–H arylation is another powerful tool for the regioselective functionalization of pyrrolidines. acs.orgacs.org By employing a directing group at the C3 position, arylation can be selectively directed to the C4 position with excellent cis-selectivity. acs.org The directing group can later be removed, providing access to a variety of functionalized pyrrolidine building blocks. acs.org

Table 2: Functionalization of the Pyrrolidine Ring

Method Position of Functionalization Key Reagents Outcome Ref.
Redox-neutral α-arylation α-position Oxidizing agent, Aryl nucleophile Direct introduction of aryl groups rsc.orgrsc.org
Pd-catalyzed C-H arylation C4-position Pd catalyst, C3-directing group High regio- and stereoselectivity acs.orgacs.org

Control of Stereochemical Outcomes in Pyrrolidine Annulation

Controlling the stereochemistry during the formation of the pyrrolidine ring (annulation) is crucial. Diastereoselective syntheses of pyrrolidines can be achieved through multicomponent reactions. For example, the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to the formation of pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.orgacs.org

Annulation reactions involving 1,3-azadienes and succinic anhydride (B1165640) offer a flexible and stereocontrolled route to allylic 2-oxopyrrolidines bearing multiple contiguous stereocenters. nih.gov The reaction proceeds with high stereochemical control, predominantly forming a single stereoisomer. nih.gov Furthermore, tunable [3+2] and [4+2] annulations provide divergent pathways to access pyrrolidines and other N-heterocycles from simple olefins, where the reaction mechanism can be switched to control the cyclization process. rsc.org

Selective Functionalization of the Benzenamine Core

The benzenamine (aniline) portion of the target molecule offers a versatile platform for introducing a variety of substituents, provided that the regiochemistry of the functionalization can be controlled.

Directed Amination and Substitution Strategies on the Benzene (B151609) Ring

The inherent reactivity of the amino group in aniline (B41778) can be harnessed to direct substitution to specific positions on the aromatic ring. Directed ortho metalation (DoM) is a powerful strategy for the exclusive functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of anilines, the amino group itself, or more commonly a derivatized amino group (e.g., an amide or a carbamate), can act as a DMG. wikipedia.orgacs.orguwindsor.ca The process typically involves the deprotonation of the ortho position by a strong base like an alkyllithium, creating an aryllithium species that can then react with various electrophiles. wikipedia.org For instance, a one-pot method allows for the conversion of phenylisocyanate into ortho-functionalized aniline derivatives via the selective ortho-metalation of a transient urea (B33335). organic-chemistry.org

Palladium-catalyzed C-H arylation of unprotected anilines has also been developed, where a cooperating ligand can drive both chemoselectivity (C-H vs. N-H arylation) and ortho-regioselectivity. acs.org

Regiochemical Control in Aromatic Derivatization

Beyond directed ortho-functionalization, achieving regiocontrol at other positions of the aniline ring is a significant synthetic challenge. The amino group is a strong activating and ortho, para-directing group in classical electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. sarthaks.comdoubtnut.comlibretexts.orgrsc.orgquora.com

However, achieving selective meta or para functionalization often requires more sophisticated approaches. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of anilines at all positions. thieme-connect.comacs.org For instance, photocatalytic methods have been developed for the para-selective C-H functionalization of anilines with diazomalonates. acs.org Furthermore, palladium-catalyzed meta-C-H olefination of aniline derivatives can be achieved using a nitrile-containing template. rsc.org The choice of catalyst, ligand, and directing group is crucial in overriding the intrinsic reactivity of the aniline ring and achieving the desired regiochemical outcome. thieme-connect.comresearchgate.netnih.gov

Table 3: Regioselective Functionalization of the Aniline Ring

Position Method Key Strategy Ref.
ortho Directed ortho Metalation Use of a Directing Metalation Group and organolithium base wikipedia.orgorganic-chemistry.org
ortho Pd-catalyzed C-H Arylation Cooperating ligand to control chemo- and regioselectivity acs.org
para Photocatalytic C-H Functionalization Radical-radical cross-coupling acs.org
meta Pd-catalyzed C-H Olefination Use of a nitrile-containing template rsc.org

Carbon-Nitrogen Coupling Strategies for Benzenamine-Pyrrolidinyl Linkage

The formation of the C-N bond linking the benzenamine (aniline) ring to the pyrrolidinyl group is the cornerstone of the synthesis. The strategies to achieve this linkage are diverse, reflecting the broad toolkit available to synthetic chemists. These methods can be broadly categorized into direct bond formations and catalyzed coupling reactions.

The direct formation of a bond between an aniline nitrogen and a carbon atom of a pyrrolidine precursor often proceeds through nucleophilic pathways. One common strategy is reductive amination. This process typically involves the reaction of an aniline derivative with a ketone or aldehyde functionality on a pyrrolidine precursor, such as 1-ethylpyrrolidin-3-one. The initial step is the acid-catalyzed condensation of the aniline and the ketone to form an iminium ion intermediate. beilstein-journals.orgrsc.org This electrophilic iminium species is then reduced in situ by a reducing agent, such as sodium borohydride, to yield the final amine product. organic-chemistry.org

Another mechanistic pathway involves the intramolecular cyclization of nitrogen-centered radicals onto alkenes to form the pyrrolidine ring itself, a process that provides insight into C-N bond formation. nih.gov For instance, copper(II) carboxylate can promote the intramolecular carboamination of unactivated olefins. nih.gov Evidence from such reactions supports a mechanism where the N-C bond is formed via an intramolecular syn aminocupration. nih.gov While this builds the ring rather than linking pre-formed rings, the fundamental step of creating a bond between a nitrogen and an aliphatic carbon is mechanistically relevant.

In the synthesis of analogs where the aniline and pyrrolidine moieties are connected by a linker, such as an amide group, carbodiimide-mediated coupling is a prevalent and powerful strategy. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), function as dehydration agents to facilitate the formation of amide bonds from carboxylic acids and amines. wikipedia.orgluxembourg-bio.com

The mechanism proceeds through several key steps. wikipedia.orgpeptide.com

Activation of Carboxylic Acid : The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is essentially a carboxylic ester with an excellent leaving group.

Nucleophilic Attack : The amine component then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

Amide Formation and Byproduct Release : This attack leads to the formation of the desired amide bond and the release of a urea byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration. wikipedia.orgluxembourg-bio.com

A significant challenge in this process is the potential for side reactions. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which halts the desired reaction pathway and reduces the yield. wikipedia.orgpeptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com HOBt rapidly reacts with the O-acylisourea to form an activated ester, which is more stable against rearrangement but still highly reactive towards the amine, thus improving the efficiency and yield of amide formation. luxembourg-bio.compeptide.com

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-N bonds with high efficiency and selectivity. Palladium-catalyzed Buchwald-Hartwig amination is a premier method for coupling aryl halides or triflates with amines, making it highly suitable for forming the aniline-pyrrolidine linkage. nih.gov This reaction allows for the direct N-arylation of the pyrrolidine nitrogen with a substituted benzene ring.

The catalytic cycle generally involves:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (e.g., 3-bromoaniline (B18343) derivative) bond to form a Pd(II) complex.

Amine Coordination and Deprotonation : The amine (pyrrolidine derivative) coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido ligand.

Reductive Elimination : The aryl and amido groups on the palladium complex couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst. nih.gov

Copper-catalyzed systems also provide a viable route for C-N bond formation. nih.govacs.org These reactions can proceed through various mechanisms, including pathways involving Cu(I)/Cu(II) catalytic cycles, and are particularly useful for intramolecular C-H amination to synthesize pyrrolidines. acs.org Heterobimetallic catalysis, for example using a combination of palladium and chromium catalysts, has been developed for highly selective intermolecular C-H amination reactions, representing the frontier of catalytic C-N bond formation. nih.gov

Synthetic Route Optimization and Efficiency

Several techniques are employed to enhance reaction efficiency:

Energy Input : The use of non-conventional energy sources can dramatically reduce reaction times. Microwave heating has been shown to shorten reaction times in copper-promoted pyrrolidine synthesis. nih.gov Similarly, ultrasound irradiation is a powerful tool for accelerating reactions, leading to higher yields in shorter times, as demonstrated in the synthesis of pyrrolidinone derivatives from aniline. rsc.orgresearchgate.net

Catalyst and Ligand Selection : In catalytic reactions, the choice of the metal catalyst and its associated ligands is critical. For palladium-catalyzed C-N coupling, the use of specific trialkylphosphine ligands can enable the efficient coupling of even challenging substrates like aryl chlorides. nih.gov

Additives and Reagents : In coupling reactions, the use of additives can prevent side reactions and improve yields. The inclusion of HOBt or N-hydroxysuccinimide in carbodiimide-mediated couplings is a classic example, minimizing the formation of N-acylurea byproducts. peptide.com

Reaction Conditions : Systematic optimization of parameters such as solvent, temperature, and reactant concentration is crucial. For example, in three-component reactions to form substituted anilines, the addition of molecular sieves can be necessary to reduce the formation of enamine side-products and drive the reaction to completion. beilstein-journals.org

By carefully selecting the synthetic route and fine-tuning the reaction conditions, the efficiency of the synthesis can be maximized, making the production of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- and its analogs more practical and scalable.

Elucidation of Reaction Mechanisms and Pathways

Detailed Mechanistic Investigations of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- Synthesis

The formation of the target molecule hinges on two primary structural achievements: the construction of the pyrrolidine (B122466) ring and its attachment to the aniline (B41778) moiety, followed by the ethylation of the pyrrolidine nitrogen. The mechanisms governing these steps can involve a variety of ionic and radical pathways.

The construction of the pyrrolidine ring often proceeds via an intramolecular cyclization, a process dominated by nucleophilic attack. A common strategy involves a precursor molecule containing a primary or secondary amine and a suitable leaving group separated by a four-carbon chain. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group in a 5-exo-tet cyclization, which is kinetically and thermodynamically favored according to Baldwin's rules.

Alternatively, electrophilic cyclization can be employed, particularly for precursors containing unsaturated bonds like alkynes. In such cases, an electrophile (E+) activates the alkyne, inducing a nucleophilic attack from the proximate amine nitrogen onto the activated carbon-carbon triple bond in a 6-endo-dig cyclization to form a quinoline-like intermediate, which can be subsequently reduced and modified. nih.gov

The N-ethylation of the pyrrolidine nitrogen is a classic example of nucleophilic substitution. The secondary amine of the 3-(pyrrolidin-3-yl)aniline (B12330965) intermediate acts as a nucleophile, attacking an electrophilic ethylating agent such as ethyl bromide or ethyl iodide. This reaction typically follows an SN2 pathway, involving a backside attack on the electrophilic carbon of the ethyl group, leading to the inversion of configuration if the carbon were chiral.

The table below summarizes the key nucleophilic and electrophilic interactions in a plausible synthetic route.

Reaction Step Nucleophile Electrophile Mechanism Type
Pyrrolidine Ring FormationAmine NitrogenAlkyl Halide CarbonIntramolecular SN2
N-EthylationPyrrolidine NitrogenEthyl Halide CarbonIntermolecular SN2
Aromatic SubstitutionAniline Ring (π-system)Electrophile (e.g., NO2+)Electrophilic Aromatic Substitution

During the synthesis of substituted anilines and related heterocycles, various molecular rearrangements can occur, significantly influencing the distribution of products and potentially leading to undesired isomers. For instance, in reactions involving N-alkylanilines under acidic conditions, an amino-Claisen rearrangement could potentially occur if an allyl group were present. researchgate.net While not directly applicable to N-ethylation, it highlights the possibility of intramolecular migrations.

A more relevant potential rearrangement is the 1,3-aza-Brook rearrangement, which involves the migration of a silyl (B83357) group from a carbon to a nitrogen atom. nih.govewha.ac.kr While not part of a standard synthesis for the target compound, the study of such rearrangements provides insight into the electronic behavior and potential reactivity of aniline derivatives, which could lead to unexpected byproducts if silicon-containing reagents are used. In some cases, the formation of aziridine (B145994) intermediates during the reduction of certain N-substituted anilines can lead to rearranged secondary amine products. researchgate.net Careful control of reaction conditions is therefore essential to suppress these alternative pathways and maximize the yield of the desired 3-substituted aniline product.

While ionic pathways are common, radical mechanisms offer alternative routes for C-N bond formation, particularly in the N-alkylation step. Modern synthetic methods, such as metallaphotoredox catalysis, can achieve N-alkylation via a halogen abstraction-radical capture (HARC) mechanism. princeton.edu In such a process, a photoredox catalyst generates a silyl radical, which abstracts a halogen atom from an alkyl halide (e.g., ethyl bromide) to produce an ethyl radical. This radical is then captured by a copper(II)-amine complex, leading to reductive elimination that forms the final C-N bond. princeton.edu This open-shell pathway can overcome some limitations of traditional SN2 reactions, especially with sterically hindered substrates. princeton.edu

Furthermore, N-alkylation and particularly N-dealkylation reactions can proceed through aminium radical intermediates, especially in biological systems or under specific oxidative conditions. nih.gov These reactions often involve a sequential electron transfer (SET) mechanism. nih.gov An initial electron transfer from the amine nitrogen to an oxidant forms an aminium radical cation. Subsequent deprotonation of an adjacent carbon atom yields a carbon-centered radical, which can then be oxidized to an iminium ion and hydrolyzed. While often associated with degradation, understanding these radical pathways is crucial for preventing unwanted side reactions during synthesis.

Kinetic and Thermodynamic Aspects of Key Transformations

The efficiency and outcome of the synthesis are governed by the kinetics (reaction rates) and thermodynamics (stability of reactants, intermediates, and products) of each step.

Intramolecular Cyclization: The formation of the five-membered pyrrolidine ring is generally a rapid and high-yield process. Kinetically, it is favored due to the high effective molarity of the reacting groups held in proximity. Thermodynamically, the resulting five-membered ring is relatively strain-free, making the product stable.

N-Ethylation: The SN2 ethylation step is a bimolecular reaction whose rate depends on the concentration of both the amine and the ethylating agent. The activation energy for this step is influenced by the nucleophilicity of the nitrogen, the nature of the leaving group on the ethyl moiety, and steric hindrance.

The table below presents typical thermodynamic and kinetic parameters for analogous reaction types, illustrating the principles that govern the synthesis.

Transformation Type ΔH° (kcal/mol) ΔS° (cal/mol·K) Ea (kcal/mol) Controlling Factor
Intramolecular Amination (5-exo)-20 to -25~ -10 to -1515 - 20Kinetically & Thermodynamically Favorable
Intermolecular SN2 N-Alkylation-15 to -20~ -20 to -3020 - 25Kinetic Control (depends on reagent concentration)
Aromatic RearrangementVariableVariable> 30Thermodynamic Control (often requires high temp)

Data are representative values for analogous reactions and not specific to the target compound.

Thermodynamic control favors the most stable product, which may require higher temperatures and longer reaction times to allow equilibria to be established. In contrast, kinetic control, which dominates at lower temperatures, favors the product that is formed fastest, regardless of its ultimate stability. For the synthesis of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-, conditions are typically optimized for kinetic control to prevent rearrangements and other side reactions.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

A detailed analysis of the vibrational modes of the molecule, including characteristic stretches and bends for the amine (N-H), aromatic ring (C=C, C-H), and the aliphatic pyrrolidine (B122466) and ethyl groups (C-N, C-C, C-H), requires experimental FTIR and Raman spectra. This data is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Confirmation of the elemental composition through an accurate mass measurement and an understanding of the compound's fragmentation patterns under ionization would depend on HRMS data. No such data has been published for this specific molecule.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

The definitive determination of the solid-state molecular structure, bond lengths, bond angles, and the absolute configuration of the chiral center would require single-crystal X-ray diffraction analysis. There is no evidence in the literature that this analysis has been performed or published.

A comprehensive and accurate article on the spectroscopic and structural properties of "Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-" can only be generated once the requisite primary research and its resulting data are published and made available to the scientific community.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. DFT studies on analogous aniline (B41778) and pyrrolidine (B122466) derivatives allow for predictions regarding the electronic nature and reactivity of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-.

Calculation of Spectroscopic Properties and Validation

DFT methods are widely used to calculate various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For aniline and its derivatives, DFT calculations have been successfully employed to predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net Similar calculations for Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- would involve optimizing its geometry and then computing the harmonic frequencies and electronic transition energies. The calculated IR and Raman spectra would show characteristic peaks corresponding to the vibrational modes of the aniline and pyrrolidine rings, as well as the N-H and C-H stretching and bending vibrations. The calculated UV-Vis spectrum would provide information about the electronic transitions, likely involving the π-system of the benzene (B151609) ring. Comparison of these calculated spectra with experimentally obtained data would be crucial for confirming the accuracy of the chosen DFT functional and basis set.

Prediction of Reaction Pathways and Transition States

DFT can also be a predictive tool for understanding chemical reactivity. By mapping the potential energy surface, it is possible to identify the transition states for various chemical reactions and thus predict the most likely reaction pathways. For aniline derivatives, DFT has been used to study mechanisms of oxidation, polymerization, and other reactions. For Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-, DFT could be used to investigate, for example, the mechanism of electrophilic substitution on the aniline ring or reactions involving the pyrrolidine nitrogen. The calculations would involve locating the transition state structures connecting reactants and products and calculating the activation energies. This information would be valuable for understanding the chemical stability and potential synthetic transformations of the molecule.

Molecular Dynamics and Molecular Modeling Approaches

While DFT provides detailed electronic structure information for static systems, molecular dynamics (MD) simulations and other molecular modeling techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment over time.

Simulations of Intramolecular Interactions

Molecular dynamics simulations can provide insights into the intramolecular interactions that govern the conformational dynamics of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-. By simulating the motion of the atoms over time, it is possible to observe the flexibility of the molecule, the preferred conformations in solution, and the nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain structures. These simulations would complement the static picture provided by DFT by revealing how the molecule explores its conformational space under physiological conditions.

Computational Rationalization of In Vitro Biological Activity via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-, might interact with a biological target, typically a protein.

Given the presence of the aniline and pyrrolidine moieties, which are found in many biologically active compounds, it is plausible that Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- could exhibit some biological activity. Molecular docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets. The process would involve:

Selection of a Protein Target: Based on the structural features of the molecule, a relevant biological target would be chosen.

Preparation of the Ligand and Receptor: The 3D structure of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- would be generated and optimized. The 3D structure of the target protein would be obtained from a protein database.

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the active site of the protein.

Analysis of Results: The results would be analyzed to identify the most likely binding mode and to estimate the binding affinity. The analysis would focus on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

For example, docking studies on similar heterocyclic compounds have been used to rationalize their antimicrobial or enzyme inhibitory activities. nih.gov Such studies for Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- could provide a hypothesis for its mechanism of action and guide further experimental investigations.

Below is a hypothetical data table illustrating the kind of information that could be generated from a molecular docking study against a putative protein target.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase A-8.2Tyr407, Tyr444Hydrogen Bond, π-π Stacking
Dopamine D2 Receptor-7.5Asp114, Ser193Ionic Interaction, Hydrogen Bond
Acetylcholinesterase-6.9Trp84, Phe330Hydrophobic, π-π Stacking

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy, QSAR models provide valuable insights that guide the rational design of more potent and selective analogs. In the context of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-, QSAR studies can elucidate the key physicochemical, electronic, and steric properties that govern its interaction with a specific biological target.

A typical QSAR study involves the generation of a dataset of structurally related compounds with their corresponding biological activities. For each compound, a wide range of molecular descriptors are calculated. These descriptors numerically represent various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic distribution. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates a selection of these descriptors to the observed biological activity. nih.govbrieflands.com

The resulting QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of candidates with the highest predicted potency. nih.gov Furthermore, the model provides a quantitative understanding of the structure-activity relationship, highlighting which molecular properties are most influential for biological activity.

Detailed Research Findings

While specific QSAR studies exclusively focused on Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- are not extensively available in the public domain, we can construct a hypothetical QSAR model based on established principles and findings from studies on analogous pyrrolidine derivatives. nih.govresearchgate.netnih.gov This illustrative model will explore the impact of substitutions on the benzenamine ring on the compound's hypothetical biological activity.

Consider a hypothetical series of analogs of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- where the phenyl ring is substituted at the R1 and R2 positions. The biological activity is expressed as the negative logarithm of the inhibitory concentration (pIC50). A higher pIC50 value indicates greater potency.

The following data table presents a hypothetical dataset for such a QSAR study:

Compound IDR1R2pIC50LogPMolar Refractivity (MR)Electronic Parameter (σ)
1HH5.22.885.20
2ClH5.83.590.30.23
3CH3H5.53.389.8-0.17
4OCH3H5.32.790.1-0.27
5NO2H6.22.991.50.78
6HCl5.93.590.30.23
7HCH35.63.389.8-0.17
8ClCl6.54.295.40.46

In this hypothetical model, the following molecular descriptors are considered:

LogP: A measure of the compound's hydrophobicity.

Molar Refractivity (MR): A descriptor related to the volume and polarizability of the molecule, representing steric effects.

Electronic Parameter (σ): Hammett's electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of the substituents.

A plausible QSAR equation derived from this data could be:

pIC50 = 0.5 * LogP + 0.02 * MR + 0.8 * σ + 4.0

Interpretation of the Hypothetical QSAR Model:

Hydrophobicity (LogP): The positive coefficient for LogP (0.5) suggests that increasing the hydrophobicity of the molecule is beneficial for its biological activity. This is a common finding in QSAR studies, as compounds often need to cross biological membranes to reach their target. nih.gov

Steric Effects (MR): The small positive coefficient for Molar Refractivity (0.02) indicates that while molecular size and polarizability have some influence, they are not the primary drivers of activity in this hypothetical series. This suggests that the binding pocket of the target receptor can accommodate a range of substituent sizes.

Electronic Effects (σ): The significant positive coefficient for the electronic parameter (0.8) strongly implies that electron-withdrawing groups on the phenyl ring enhance the biological activity. This could indicate that a more electron-deficient aromatic ring is involved in a crucial interaction with the target, such as a pi-pi stacking interaction or a hydrogen bond. nih.gov

Based on this hypothetical QSAR model, the design principles for optimizing the activity of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- would involve:

Introducing electron-withdrawing substituents on the phenyl ring. The model predicts that substituents with a high positive σ value, such as a nitro group (NO2), would significantly increase potency.

Modestly increasing hydrophobicity. While important, the model suggests that large increases in LogP may not be as impactful as optimizing electronic properties.

Exploring a variety of substituent sizes. The relative insensitivity to molar refractivity suggests that there is flexibility in the size of the groups that can be introduced, allowing for the fine-tuning of other properties like solubility and metabolic stability.

This hypothetical QSAR study demonstrates how computational modeling can provide a rational framework for lead optimization. By dissecting the contributions of different molecular properties to biological activity, QSAR helps to guide the synthesis of new analogs with improved efficacy. nih.gov

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Analogues for Structure-Activity Relationship (SAR) Elucidation

The systematic modification of the Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- structure is crucial for elucidating its structure-activity relationships (SAR). This involves synthesizing a library of analogues to probe how changes in its molecular architecture affect its chemical and biological properties. Key areas for modification include the aniline (B41778) ring, the ethyl group, and the pyrrolidine (B122466) ring.

Research into related heterocyclic compounds has demonstrated that such modifications can lead to compounds with tailored activities. For instance, the synthesis of novel 2,3-pyrrolidinedione analogues has been explored for their anti-biofilm properties. nih.gov Similarly, lead optimization studies on 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have yielded compounds with promising antibiotic activity against various drug-resistant bacterial strains. nih.gov These studies provide a framework for the rational design of new Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- analogues.

Future synthetic efforts could focus on:

Substitution on the Aniline Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring to modulate electronic properties and intermolecular interactions.

Modification of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl or functionalized chains to alter steric bulk and lipophilicity.

Substitution on the Pyrrolidine Ring: Incorporating substituents on the pyrrolidine ring to introduce new chiral centers and functional groups, potentially leading to enhanced target specificity. researchgate.net

Multi-component reactions (MCRs) offer an efficient strategy for generating diverse libraries of pyrrolidine derivatives, promoting step and atom economy. tandfonline.com

Table 1: Potential Analogues of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- for SAR Studies

Modification Site Proposed Modification Rationale for Synthesis
Aniline Ring Addition of a fluoro group Modulate pKa and metabolic stability
Aniline Ring Addition of a methoxy (B1213986) group Alter hydrogen bonding capability and solubility
N-Alkyl Group Replacement of ethyl with a propyl or butyl group Investigate the effect of lipophilicity on activity
N-Alkyl Group Replacement of ethyl with a benzyl (B1604629) group Introduce aromatic interactions
Pyrrolidine Ring Introduction of a hydroxyl group Enhance polarity and potential for hydrogen bonding

Exploration of Interdisciplinary Applications Beyond Traditional Organic Chemistry

The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting diverse biological activities including anti-bacterial, anti-cancer, and anti-diabetic properties. tandfonline.com This prevalence suggests that Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- and its derivatives could have significant applications beyond their immediate chemical interest.

Future research should explore the potential of this compound in various interdisciplinary fields:

Medicinal Chemistry: Analogues could be screened for a wide range of biological activities. The synthesis of complex heterocyclic systems based on pyrrolidine scaffolds has led to the discovery of compounds with anti-leukemic activity. mdpi.com Furthermore, related structures have been investigated as inorganic pyrophosphatase inhibitors, a target for antimicrobial agents. nih.gov

Chemical Biology: Fluorescently tagged derivatives could be synthesized to serve as molecular probes for studying biological systems, such as visualizing specific enzymes or receptors.

Materials Science: The amine functionality and aromatic ring present opportunities for incorporating the molecule into polymers or supramolecular assemblies, potentially creating materials with novel electronic or photophysical properties.

Development of Sustainable Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. Future work on Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- should prioritize the development of green synthetic methodologies that minimize environmental impact. Key principles include reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Promising sustainable approaches include:

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation can accelerate reaction rates and improve yields, often under milder conditions. For example, the ultrasound-promoted, one-pot synthesis of pyrrolidinone derivatives has been successfully demonstrated using green additives like citric acid. rsc.org

Multicomponent Reactions (MCRs): As mentioned, MCRs are inherently sustainable as they combine multiple starting materials in a single step, reducing the number of synthetic and purification operations required. tandfonline.com

Catalytic Approaches: Employing efficient catalysts can lower the activation energy of reactions, allowing them to proceed under more energy-efficient conditions and often with higher selectivity, thus reducing by-product formation.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and pharmaceutical research. researchgate.net These computational tools can significantly accelerate the discovery and optimization of new molecules like the analogues of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-.

Key applications of AI/ML in this context include:

Predictive Modeling: AI models can be trained on existing chemical data to predict the properties of novel, unsynthesized compounds. chemcopilot.com This includes forecasting biological activity, pharmacokinetic profiles, and toxicity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Generative Design: Generative AI algorithms can design entirely new molecules from scratch, tailored to fit specific target criteria (e.g., high binding affinity to a particular protein). frontiersin.org This approach can explore a vast chemical space more efficiently than traditional methods.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can devise optimal and efficient synthetic routes for target molecules. nih.gov By analyzing vast databases of chemical reactions, these programs can suggest retrosynthetic pathways and reaction conditions, saving significant time and resources in the lab. researchgate.net The integration of AI can reduce development time by 30-50%. chemcopilot.com

The adoption of these in silico methods within a design-make-test-analyze (DMTA) cycle promises to streamline the entire research and development process for Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- and its future derivatives. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-

Q & A

Q. What synthetic strategies are recommended for preparing Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution to introduce the pyrrolidinyl-ethyl group to the benzenamine core. For example, using 3-aminophenol as a starting material, alkylation with 1-ethyl-3-pyrrolidinol under catalytic acidic conditions (e.g., H₂SO₄) can yield intermediates. Reductive amination with NaBH₃CN or Pd/C hydrogenation may stabilize the pyrrolidine nitrogen . Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) are critical to minimize side reactions like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) and FT-IR to verify amine N-H stretches (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 205.1578 for C₁₂H₁₉N₂) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity.

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodological Answer : Test solubility in a graded series: polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and chlorinated solvents (DCM, chloroform). If low solubility is observed, consider salt formation (e.g., HCl salt via treatment with HCl/Et₂O) or co-solvents (e.g., 10% PEG-400 in water) .

Advanced Research Questions

Q. How can researchers investigate the compound’s stereochemical impact on biological activity, given the pyrrolidine ring’s potential chirality?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol) to resolve enantiomers. Compare bioactivity of separated enantiomers in receptor-binding assays (e.g., GPCR or kinase inhibition studies). Computational docking (e.g., AutoDock Vina) can model interactions between the enantiomers and target proteins, leveraging crystallographic data from similar amines .

Q. What experimental approaches can resolve contradictory data in metabolic stability studies?

  • Methodological Answer : Perform in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites. Use LC-MS/MS to detect hydroxylated or N-dealkylated products. Cross-validate with isotopic labeling (e.g., deuterated ethyl groups) to track metabolic pathways. If discrepancies arise, consider interspecies variability (e.g., rat vs. human CYP450 isoforms) or assay conditions (e.g., pH, cofactor concentrations) .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Simulate reaction pathways for cross-coupling (e.g., Suzuki-Miyaura) by analyzing bond dissociation energies of the aryl amine group. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

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